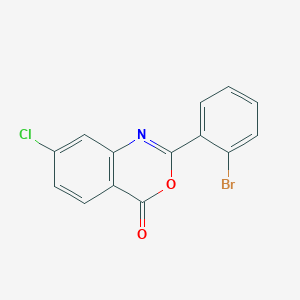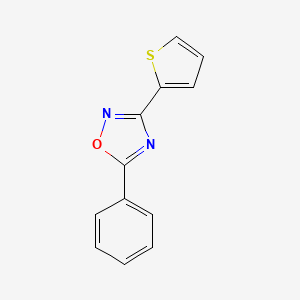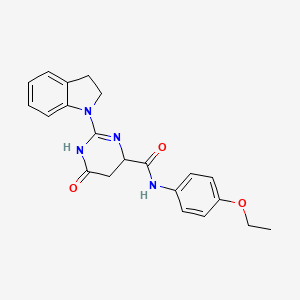
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoxazinones, including derivatives similar to 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, often involves cascade synthesis strategies or catalytic processes. For instance, a variety of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, closely related to the target compound, can be synthesized from substituted 2-aminophenols via microwave-assisted regioselective annulation and subsequent Suzuki–Miyaura cross-coupling of chloro-substituted scaffolds, demonstrating the efficiency and versatility of modern synthetic approaches (Yu et al., 2013). Additionally, catalytic asymmetric chlorocyclization has been utilized to synthesize chiral benzoxazin-2-one derivatives, showcasing the potential for enantioselective synthesis in this compound class (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of benzoxazinones is characterized by vibrational spectroscopic techniques such as FT-IR and Raman spectroscopy, combined with density functional theory (DFT) calculations. These analyses reveal the stability and reactivity of the benzoxazinone derivatives, with specific substituents influencing the electronic properties and intermolecular interactions (Castillo et al., 2017).
Applications De Recherche Scientifique
Organic Synthesis Applications
Suzuki–Miyaura Cross-Coupling
A study demonstrated the use of 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one derivatives in Suzuki–Miyaura cross-coupling reactions to increase appendage diversity on 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, yielding biaryl products with high efficiency (Yu et al., 2013).
Synthesis of Quinazolinones
Another research highlighted the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one and its transformation into various quinazolinone derivatives, showcasing the versatility of benzoxazine compounds in synthesizing bioactive molecules (Patel et al., 2006).
Antimicrobial Activity
Quinazolinone Derivatives
The antimicrobial properties of quinazolinone derivatives synthesized from 2-alkyl-6-bromo-3,1-benzoxazine-4-one were investigated, indicating their potential in developing new antimicrobial agents (Patel et al., 2006).
Lipid Alteration Properties
Hypolipidemic Activities
A series of 4H-3,1-benzoxazin-4-ones, including compounds with a bromophenyl group, demonstrated significant lipid-altering properties in rats, including hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating effects (Fenton et al., 1989).
Agronomic Utility
Allelochemicals from Gramineae
Benzoxazinones and related compounds, including those derived from benzoxazine structures, have been studied for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds' potential agronomic utility, including their roles in crop protection and as natural herbicide models, has been extensively researched (Macias et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-11-4-2-1-3-9(11)13-17-12-7-8(16)5-6-10(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDRHNFZHVOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)


![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)


![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)